molecular formula C13H12BrN3O3 B12900805 N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12900805
M. Wt: 338.16 g/mol
InChI Key: NZRSPKIPVOZFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetically designed small molecule that incorporates the privileged quinoline scaffold, a structure recognized for its diverse pharmacological potential. The molecule features a bromoacetoxy group, which can act as a reactive handle for alkylation, and an acetimidamide moiety, making it a valuable bifunctional intermediate in medicinal chemistry. Researchers can utilize this compound in the synthesis of more complex molecular hybrids, particularly for developing potential anticancer agents. Its core structure is related to other quinolin-8-yloxy derivatives that have demonstrated significant cytotoxic activity against cancer cell lines, such as HepG2 liver cancer cells, by inhibiting tubulin polymerization. This mechanism disrupts microtubule formation, crucial for cell division, leading to cell cycle arrest and the induction of apoptosis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-bromoacetate

InChI

InChI=1S/C13H12BrN3O3/c14-7-12(18)20-17-11(15)8-19-10-5-1-3-9-4-2-6-16-13(9)10/h1-6H,7-8H2,(H2,15,17)

InChI Key

NZRSPKIPVOZFKG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CBr)/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=NOC(=O)CBr)N)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) or substituted 8-hydroxyquinolines are typically prepared by cyclocondensation of anilines with β-ketoesters or purchased commercially for convenience. These serve as the nucleophilic phenol component for subsequent O-alkylation.

Introduction of Bromoacetyl Group

The bromoacetyl moiety is introduced by acylation of amines or hydroxyquinolines with bromoacetyl chloride. For example, 2-bromo-N-arylacetamides are synthesized by reacting substituted anilines with bromoacetyl chloride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP). This step is crucial for installing the bromoacetyl functionality that later forms the bromoacetoxy linkage.

O-Alkylation to Form Quinolin-8-yloxy Derivatives

The key step to attach the quinolin-8-yloxy group involves O-alkylation of 8-hydroxyquinoline derivatives with bromo-substituted acetamides or esters. This reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) using potassium carbonate as a base at room temperature for extended periods (e.g., 16 hours). The reaction yields vary widely (32–98%) depending on substituents and conditions.

Conversion to Acetimidamide

The acetimidamide group can be introduced by converting esters or acyl derivatives into amidines or amidoximes through reaction with appropriate nitrogen nucleophiles such as hydroxylamine or amidine reagents under mild conditions. For example, amidoxime formation from esters involves stirring with hydroxylamine hydrochloride in ethanol at room temperature for 48 hours, followed by purification.

Bromination of Quinoline Derivatives

Selective bromination at the 2-position or other positions of quinoline rings is achieved using molecular bromine under controlled conditions (e.g., in acetonitrile at 0 °C to room temperature). The equivalents of bromine and solvent choice critically influence mono- or dibromination and yield optimization. This step is essential for introducing the bromo substituent in the bromoacetoxy moiety.

Representative Synthetic Scheme (Inferred)

Step Reactants Conditions Product Yield (%) Notes
1 8-Hydroxyquinoline + Bromoacetyl chloride DMAP catalyst, base, RT 2-Bromo-N-(quinolin-8-yl)acetamide intermediate 70-90 Acylation step
2 Intermediate + Potassium carbonate, DMF Stir 16 h, RT O-alkylated quinolin-8-yloxy derivative 32-98 O-alkylation step
3 Ester or acyl intermediate + Hydroxylamine hydrochloride Ethanol, RT, 48 h Acetimidamide derivative 60-85 Amidoxime formation
4 Quinoline derivative + Br2 CH3CN, 0 °C to RT, 10 min to overnight Brominated quinoline derivative 75-90 Bromination optimization

Detailed Research Findings

  • O-Alkylation Efficiency: The O-alkylation of 4-hydroxyquinolines with 2-bromo-N-arylacetamides proceeds efficiently in DMF with potassium carbonate, yielding products in 32–98% yield depending on substituents and reaction time (typically 16 h at 25 °C).

  • Bromination Selectivity: Bromination of 8-substituted quinolines is highly sensitive to bromine equivalents and solvent. Using 2.1 equivalents of bromine in acetonitrile at 0 °C yields mono-brominated products with up to 90% yield and full conversion.

  • Acetimidamide Formation: Conversion of esters to acetimidamides via hydroxylamine hydrochloride in ethanol at room temperature over 48 hours is effective, with crystallization providing pure products.

  • Catalysts and Solvents: DMAP is a preferred catalyst for acylation steps; DMF and acetonitrile are common solvents for alkylation and bromination, respectively. Potassium carbonate serves as a base to deprotonate phenols for O-alkylation.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Catalyst/Base Temperature Time Yield Range (%)
Acylation (Bromoacetylation) Bromoacetyl chloride, substituted aniline Dichloromethane or similar DMAP RT 1-4 h 70-90
O-Alkylation 8-Hydroxyquinoline, 2-bromo-N-arylacetamide DMF K2CO3 25 °C 16 h 32-98
Bromination Molecular bromine CH3CN None 0 °C to RT 10 min - overnight 75-90
Amidoxime/Acetimidamide formation Hydroxylamine hydrochloride Ethanol None RT 48 h 60-85

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the bromoacetoxy group to a hydroxyl group.

    Substitution: The bromoacetoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution may result in various substituted derivatives.

Scientific Research Applications

Biological Properties

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The quinoline structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could also be effective against resistant pathogens. Its derivatives may serve as potential candidates for the development of new antibiotics.
  • Anti-inflammatory Effects : Compounds within the same class have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound can be approached through various chemical methodologies. These include:

  • Acylation Reactions : Utilizing bromoacetyl chloride in the presence of quinoline derivatives to introduce the acetoxy group.
  • Electrophilic Substitution : The presence of both electrophilic (bromine) and nucleophilic (acetoxy) sites allows for versatile reactivity patterns, enabling the creation of diverse derivatives tailored for specific biological activities.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

  • Mycobacterium tuberculosis Inhibition : Research on 2-(quinolin-4-yloxy)acetamides has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited low minimum inhibitory concentration values, indicating their potential as antitubercular agents . The structural modifications aimed at enhancing efficacy highlight the importance of this class of compounds in developing new treatments for tuberculosis.
  • Mechanism of Action Studies : Investigations into the mechanism of action for quinoline-based compounds have indicated interactions with DNA gyrase, a key enzyme in bacterial DNA replication. This suggests that similar mechanisms may be explored for this compound .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound could serve as a lead compound in drug discovery programs targeting:

  • Cancer Therapy : Further exploration into its cytotoxic effects could lead to the development of novel anticancer agents.
  • Antimicrobial Drug Development : Its potential to combat resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Agricultural Chemistry : Derivatives may also find utility as pesticides or herbicides due to their bioactive properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide would depend on its specific interactions with molecular targets. The quinoline moiety may interact with DNA or enzymes, potentially inhibiting their function. The bromoacetoxy group could facilitate covalent bonding with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Structural Impact on Function
Structural Feature Example Compound Functional Outcome
Bromoacetoxy group Target compound Potential covalent target engagement
Propanamide chain Improved receptor binding vs. acetamide
Halogenated quinoline Enhanced crystal stability via halogen bonds

Biological Activity

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article synthesizes current knowledge about its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The bromoacetoxy group may enhance the compound's reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including those similar to this compound, as effective antimycobacterial agents. For instance, 2-(quinolin-4-yloxy)acetamides have been shown to exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values as low as 0.05 μM . These compounds demonstrated effectiveness against both drug-sensitive and drug-resistant strains, indicating their potential as alternatives in tuberculosis treatment.

Table 1: Antimycobacterial Activity of Quinoline Derivatives

CompoundMIC (μM)Activity Against Drug-Resistant StrainsCytotoxicity (IC50)
This compoundTBDYesTBD
2-(quinolin-4-yloxy)acetamide0.05Yes≥20

Anticancer Activity

Quinoline derivatives, including hybrid forms like this compound, have shown significant anticancer properties. Research indicates that certain quinolinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer cells). These compounds have been reported to cause cell cycle arrest at the G2/M phase and increase apoptotic markers .

Case Study: Apoptotic Induction by Quinoline Derivatives

In a study evaluating various quinolone derivatives, it was found that:

  • Compound 3 significantly increased apoptosis in MCF-7 cells more than control groups.
  • Flow cytometric analysis revealed a marked increase in cells undergoing apoptosis when treated with specific quinoline derivatives.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that similar compounds may target critical pathways involved in bacterial survival and cancer cell proliferation. For antimycobacterial activity, evidence points towards inhibition of the cytochrome bc1 complex in Mtb, while anticancer effects may involve modulation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling quinoline-8-yloxy acetamide intermediates with bromoacetylating agents. For example, analogous compounds are synthesized by refluxing 2-(quinolin-8-yloxy)acetohydrazide derivatives with bromoacetyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) for 18–20 hours . Optimization includes controlling stoichiometry (1:1 molar ratio), solvent polarity (ethanol or acetone), and temperature (reflux at ~78°C). Purification via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) ensures high yield and purity .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, quinoline derivatives exhibit planar quinoline fragments with dihedral angles <1° between rings, validated by SHELXL refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., bromoacetoxy CH₂ at ~4.2 ppm, quinoline aromatic protons at 7.5–8.5 ppm) .
  • Elemental analysis : Confirms C, H, N composition (e.g., deviations <0.3% from theoretical values) .

Q. How does the quinolin-8-yloxy moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The quinoline core enhances electron density and coordination capacity , enabling metal-binding (e.g., Fe³⁺, Cu²⁺) in catalytic or biological applications . Polar substituents like bromoacetoxy increase solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce stability in aqueous acidic media. Computational studies (e.g., HOMO-LUMO analysis) show that electron-withdrawing groups (e.g., Br) lower energy gaps, enhancing reactivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:
  • Standardize protocols : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and inhibitor concentrations (e.g., 1–10 µM) .
  • Validate mechanisms : Compare apoptosis markers (e.g., caspase-3 activation) across studies. For example, imidamide derivatives show iNOS inhibition (IC₅₀ = 4.6 µM) in rat aortic tissue but require validation in human models .
  • Cross-reference structural analogs : Correlate substituent effects (e.g., bromoacetoxy vs. chloro) with activity trends .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock, Glide) : Simulate binding to targets (e.g., 5-HT2C receptors) using crystal structures (PDB IDs). Key interactions include H-bonds between the acetimidamide group and Arg/Lys residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency .

Q. Are there documented cases of polymorphism or solvatomorphism affecting the compound’s reactivity?

  • Methodological Answer : Polymorphism is observed in quinoline-amide derivatives, impacting crystallization and stability:
  • Crystal packing : Intermolecular C–H···O bonds and halogen contacts (e.g., Cl···Cl 3.47 Å) dictate lattice energy and solubility .
  • Solvatomorphism : Ethanol/water recrystallization yields monoclinic vs. triclinic forms, altering melting points by 5–10°C .
  • Mitigation : Use slow evaporation (15 days) for single-crystal growth and PXRD to monitor phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.